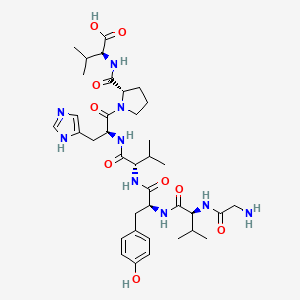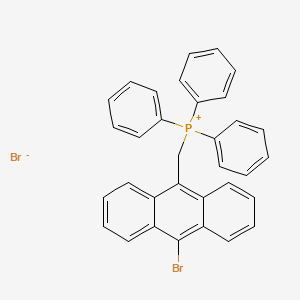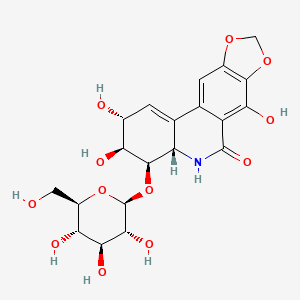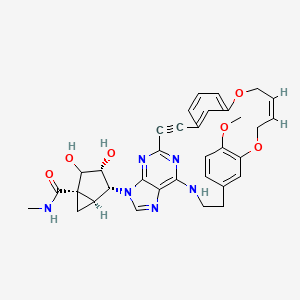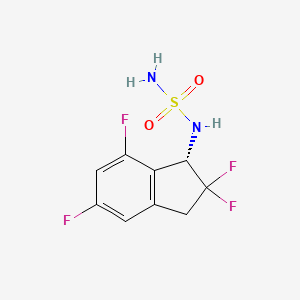
Clezutoclax
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clezutoclax, also known as Mirzotamab this compound, is an antibody-drug conjugate. It consists of a BCL-XL inhibitor linked to a monoclonal antibody targeted against CD276 (B7H3). This compound has shown potential antitumor activity, making it a promising candidate in cancer therapeutics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clezutoclax is synthesized through a multi-step process involving the conjugation of a BCL-XL inhibitor to a monoclonal antibody. The synthesis begins with the preparation of the BCL-XL inhibitor, followed by its conjugation to the antibody using a solubilizing linker. The reaction conditions typically involve controlled temperature and pH to ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the BCL-XL inhibitor and its subsequent conjugation to the monoclonal antibody. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Clezutoclax undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may have different biological activities and can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
Clezutoclax has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Biology: Studied for its role in inducing apoptosis in cancer cells by inhibiting BCL-XL.
Medicine: Investigated as a potential treatment for various types of cancer, including non-small cell lung cancer and breast cancer.
Industry: Utilized in the development of new cancer therapeutics and drug delivery systems .
Wirkmechanismus
Clezutoclax exerts its effects by specifically targeting BCL-XL, a protein that plays a crucial role in cell survival. By inhibiting BCL-XL, this compound induces apoptosis in cancer cells. The monoclonal antibody component targets CD276 (B7H3), a protein overexpressed in many tumors, ensuring selective delivery of the BCL-XL inhibitor to cancer cells. This dual targeting mechanism enhances the compound’s antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Venetoclax: Another BCL-2 family inhibitor used in cancer therapy.
Navitoclax: A BCL-2 and BCL-XL inhibitor with similar apoptotic effects.
Obatoclax: A pan-BCL-2 family inhibitor with broad-spectrum activity against various cancers.
Uniqueness of Clezutoclax
This compound is unique due to its dual targeting mechanism, combining a BCL-XL inhibitor with a monoclonal antibody against CD276. This targeted approach enhances its specificity and efficacy in treating tumors overexpressing CD276, making it a promising candidate in cancer therapeutics .
Eigenschaften
Molekularformel |
C83H102N12O24S2 |
|---|---|
Molekulargewicht |
1715.9 g/mol |
IUPAC-Name |
6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-3-[1-[[3-[2-[[2-[2-[(2S,3R,4R,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]ethyl]-4-[[(2S)-2-[[(2S)-2-[[2-[(3S,5S)-3-(2,5-dioxopyrrol-1-yl)-2-oxo-5-(2-sulfoethoxymethyl)pyrrolidin-1-yl]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl-[(3S)-3,4-dihydroxybutyl]amino]ethoxy]-5,7-dimethyl-1-adamantyl]methyl]-5-methylpyrazol-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C83H102N12O24S2/c1-45(2)66(89-63(98)34-93-52(37-116-28-29-121(113,114)115)31-59(75(93)107)95-64(99)20-21-65(95)100)74(106)85-46(3)72(104)86-51-16-14-50(49(30-51)15-18-60-68(101)69(102)70(103)71(119-60)77(110)111)36-117-79(112)91(25-23-53(97)35-96)26-27-118-83-41-80(5)38-81(6,42-83)40-82(39-80,43-83)44-94-47(4)56(32-84-94)54-17-19-62(88-67(54)76(108)109)92-24-22-48-10-9-11-55(57(48)33-92)73(105)90-78-87-58-12-7-8-13-61(58)120-78/h7-14,16-17,19-21,30,32,45-46,52-53,59-60,66,68-71,96-97,101-103H,15,18,22-29,31,33-44H2,1-6H3,(H,85,106)(H,86,104)(H,89,98)(H,108,109)(H,110,111)(H,87,90,105)(H,113,114,115)/t46-,52-,53-,59-,60-,66-,68-,69+,70-,71-,80?,81?,82?,83?/m0/s1 |
InChI-Schlüssel |
MWBJKBCPVKUTBZ-UTMRQAAQSA-N |
Isomerische SMILES |
CC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CC[C@@H](CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CN6[C@@H](C[C@@H](C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CC[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |
Kanonische SMILES |
CC1=C(C=NN1CC23CC4(CC(C2)(CC(C4)(C3)OCCN(CCC(CO)O)C(=O)OCC5=C(C=C(C=C5)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CN6C(CC(C6=O)N7C(=O)C=CC7=O)COCCS(=O)(=O)O)CCC8C(C(C(C(O8)C(=O)O)O)O)O)C)C)C9=C(N=C(C=C9)N1CCC2=C(C1)C(=CC=C2)C(=O)NC1=NC2=CC=CC=C2S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


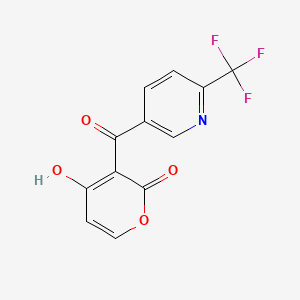
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
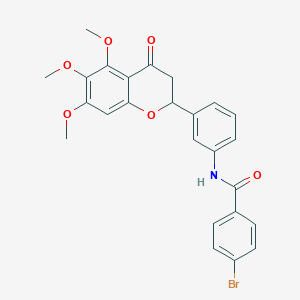
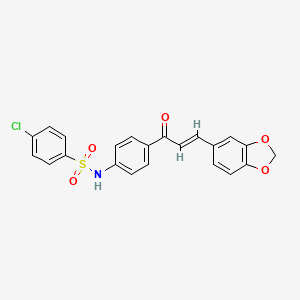
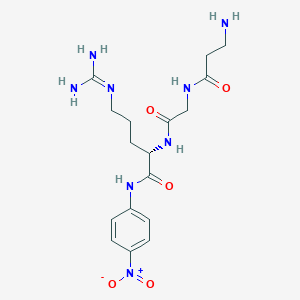
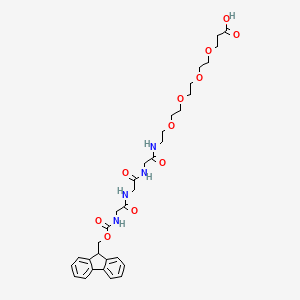
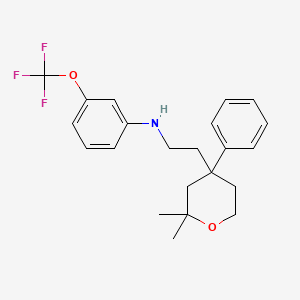
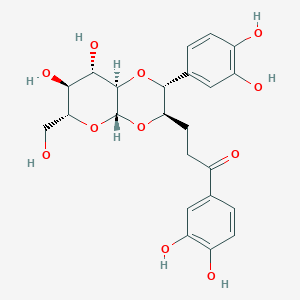
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
